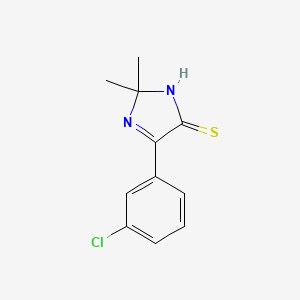
N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Bromopropyl)phthalimide” is a chemical compound used in laboratory settings . It has a molecular formula of C11H10BrNO2 .
Synthesis Analysis
The synthesis of similar compounds involves the use of N-(3-bromopropyl)phthalimide . For instance, unusual polyamines produced by extreme thermophiles are synthesized using this compound .Molecular Structure Analysis
The molecular structure of “N-(3-Bromopropyl)phthalimide” includes a bromopropyl group attached to a phthalimide ring .Chemical Reactions Analysis
In the synthesis of unusual polyamines, N-(3-bromopropyl)phthalimide is used as a reactant . The specific reactions and mechanisms involved in these syntheses are complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
“N-(3-Bromopropyl)phthalimide” appears as a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C .Aplicaciones Científicas De Investigación
Synthesis and Isolation of Derivatives : Research by (Reddy & Prabhakaran, 2011) demonstrates the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides by autocyclization of N-(3-bromopropyl)amides under neutral conditions. This process highlights the role of electron-donating amide α-substituents in influencing autocyclization efficiency.
Carbon Dioxide Capture : Bates et al. (2002) explored the use of a task-specific ionic liquid, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, for CO2 capture. This study, (Bates et al., 2002), suggests that such ionic liquids can reversibly sequester CO2 as a carbamate salt and compares favorably with commercial amine sequestering agents in terms of efficiency.
Organic Synthesis : The study by (Nohira, Ehara, & Miyashita, 1970) presents the preparation of optically active trans-2-aminocyclohexanecarboxylic acids using N-benzoyl trans-2-aminocyclohexanecarboxylic acid. This process involved the synthesis of various trans-1,2-disubstituted cyclohexanes, including bromomethylcyclo-hexylamine hydrobromide.
Direcciones Futuras
While specific future directions for “N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide” are not available, organo-substituted silanes, such as (3-Bromopropyl)trimethoxysilane, have been used as covalent crosslinkers in the development of new materials . This suggests potential future applications in material science and related fields.
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by EN300-26573022 are currently unknown. Given the structural features of the compound, it may be involved in various biochemical reactions, potentially influencing a range of cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
N-(3-bromopropyl)-N-methylcyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h10H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAAZHQAGEUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCBr)C1CCCCC1.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2779656.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)
![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)


![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)
![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
